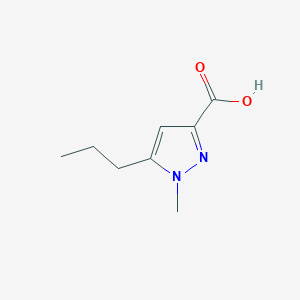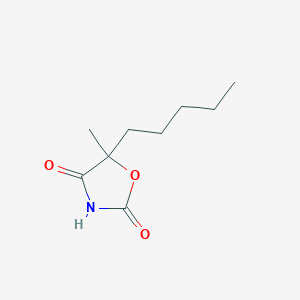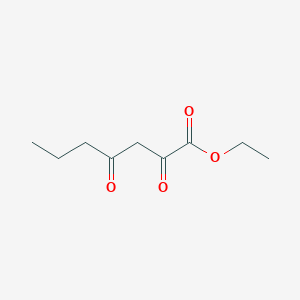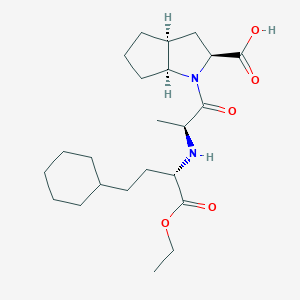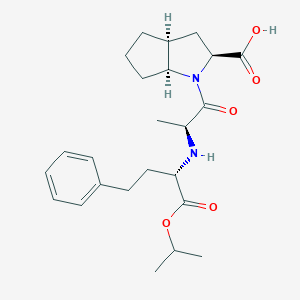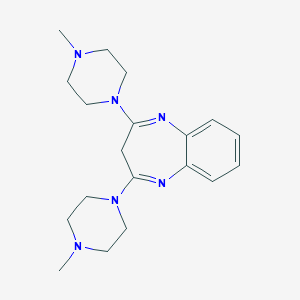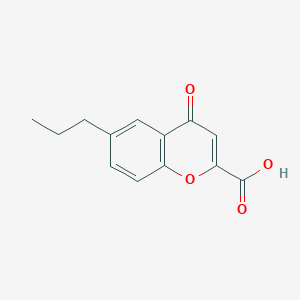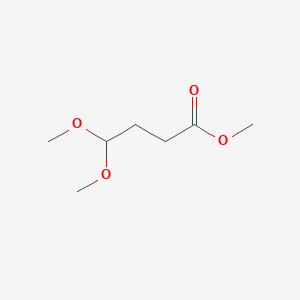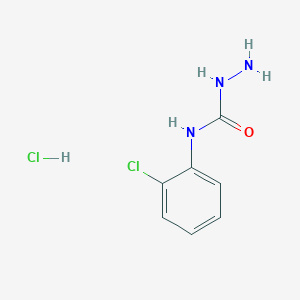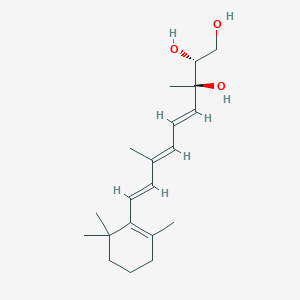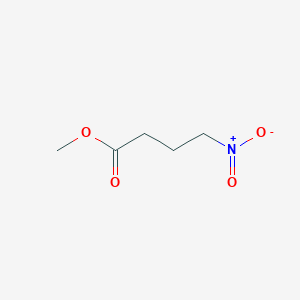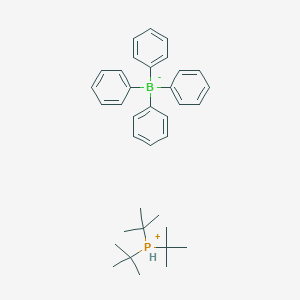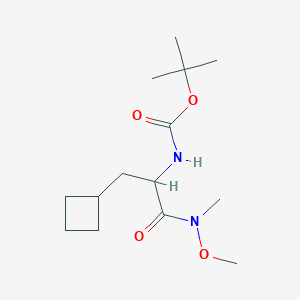
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the preparation of (R)-tert-butyl carbamate from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . These methods demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. X-ray crystallographic analysis has been used to characterize the crystal and molecular structure of these compounds, revealing details such as intramolecular hydrogen bonding and space group information . For instance, compound 2a, a tert-butyl carbamate derivative, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Kinetic resolution of tert-butyl carbamates has been employed for the asymmetric synthesis of various derivatives, demonstrating the enantiorecognition capabilities of these compounds . Additionally, tert-butyl carbamate derivatives have been used in the synthesis of antimycobacterial agents, showcasing their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include thermal stability, solubility, and reactivity, which are essential for their application in synthesis and pharmaceutical development. The thermal and chemical stability of these compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data on these properties are not provided in the abstracts .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
One significant application involves the synthesis of biologically active compounds, such as omisertinib (AZD9291), where tert-butyl derivatives serve as crucial intermediates. A study by Zhao et al. (2017) highlights a rapid synthetic method for such tert-butyl derivatives, emphasizing their importance in pharmaceutical chemistry due to their role in the synthesis of compounds with therapeutic potentials (Zhao et al., 2017).
Catalysis and Chemical Transformations
The compound is also utilized in catalysis and chemical transformations. For instance, Wang et al. (2022) discuss the photoredox-catalyzed amination of o-hydroxyarylenaminones using a tert-butyl derivative as an amidyl-radical precursor. This work showcases the compound's utility in creating new chemical pathways and assembling complex molecules under mild conditions (Wang et al., 2022).
Material Science and Corrosion Inhibition
In material science, tert-butyl derivatives have been explored for their role in corrosion inhibition. Faydy et al. (2019) synthesized new organic compounds based on tert-butyl derivatives, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This application is crucial for extending the lifespan of metal components in industrial settings (Faydy et al., 2019).
Intermediate in Natural Product Synthesis
Tert-butyl derivatives are also used as intermediates in the synthesis of natural products. Qin et al. (2014) report on the synthesis of a tert-butyl derivative as a key intermediate in the production of Biotin, a vital water-soluble vitamin involved in the metabolic cycle. This highlights the compound's role in synthesizing essential biomolecules (Qin et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOPFHEMNJDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609777 |
Source


|
| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate | |
CAS RN |
394735-18-3 |
Source


|
| Record name | 1,1-Dimethylethyl N-[1-(cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
